5'-DMT-Bz-rA is classified as a phosphoramidite derivative of deoxyadenosine. It is synthesized from deoxyadenosine through a series of chemical modifications, including the addition of dimethoxytrityl and benzoyl groups. These modifications are critical for protecting the nucleobase during oligonucleotide synthesis and ensuring high yields of the desired products. The compound is commercially available from various suppliers, including Thermo Scientific and TCI Chemicals, which provide detailed specifications such as purity levels and storage conditions .
The synthesis of 5'-DMT-Bz-rA involves several key steps:
The molecular formula for 5'-DMT-Bz-rA is C₄₇H₅₂N₇O₇P, with a molecular weight of approximately 857.95 g/mol . The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy data can provide insights into the purity and structural integrity of synthesized samples .
5'-DMT-Bz-rA undergoes several key reactions during oligonucleotide synthesis:
These reactions are optimized to ensure high coupling efficiencies (often above 85%) and minimal side reactions .
The mechanism by which 5'-DMT-Bz-rA functions in oligonucleotide synthesis involves:
This process allows for precise control over nucleotide sequence assembly .
5'-DMT-Bz-rA exhibits several physical and chemical properties that are relevant for its use in laboratories:
The purity levels are generally ≥98%, ensuring high-quality performance in synthetic applications .
5'-DMT-Bz-rA is primarily utilized in:
Its versatility makes it an essential component in modern molecular biology techniques .
5'-DMT-Bz-rA (systematic name: N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide) is a protected ribonucleoside derivative essential for oligonucleotide synthesis. Its molecular formula is C38H35N5O7, with a molecular weight of 673.71 g/mol [1] [6]. The compound features three key protective/modification groups:
The stereochemistry is defined by the β-D-ribofuranose configuration, with SMILES notation:O[C@H]1[C@@H](O)[C@H](N2C(N=CN=C3NC(C4=CC=CC=C4)=O)=C3N=C2)O[C@@H]1COC(C5=CC=C(OC)C=C5)(C6=CC=C(OC)C=C6)C7=CC=CC=C7 [6].
Table 1: Key Structural and Identifier Data for 5'-DMT-Bz-rA
| Property | Value |
|---|---|
| CAS Registry Number | 81246-82-4 |
| Molecular Formula | C38H35N5O7 |
| Molecular Weight | 673.71 g/mol |
| Appearance | White to off-white solid |
| Density | 1.36 g/cm³ |
| Synonyms | 5'-O-DMT-Bz-rA; 5'-O-DMTr-N6-benzoyladenosine |
5'-DMT-Bz-rA serves as a critical building block in solid-phase oligonucleotide synthesis via phosphoramidite chemistry. Its design addresses three core requirements:
For RNA synthesis, related compounds like 5'-DMT-3'-TBDMS-Bz-rA (CAS# 81256-88-4) incorporate tert-butyldimethylsilyl (TBDMS) at the 2'-OH to prevent branching. However, 5'-DMT-Bz-rA itself is primarily used in cyclic dinucleotide synthesis (e.g., CDNs targeting STING pathways) [1] [4].
Table 2: Comparative Roles of Protective Groups in Nucleoside Chemistry
| Protective Group | Location | Function | Removal Conditions |
|---|---|---|---|
| DMT | 5'-OH | Prevents polymerization; enables UV monitoring | Trichloroacetic acid (DCM) |
| Benzoyl | N6-amine of adenine | Blocks unwanted alkylation/acylation | Concentrated NH4OH, heat |
| β-Cyanoethyl | Phosphate oxygen | Stabilizes phosphite triester linkage | Base (NH4OH), β-elimination |
| TBDMS | 2'-OH (in RNA) | Prevents 2'-5' branching | Fluoride ions (e.g., TBAF) |
The development of 5'-DMT-Bz-rA parallels advancements in phosphoramidite chemistry, which emerged in the 1980s as the gold standard for automated oligonucleotide synthesis [9]. Its CAS registration (81246-82-4) in the early 1980s reflects its role in the first generation of nucleoside protecting groups. Key industrial milestones include:
Industrial demand is driven by oligonucleotide therapeutics, with 5'-DMT-Bz-rA enabling multi-kilogram synthesis of GMP-grade intermediates. Its stability profile (−20°C for years under anhydrous conditions) supports global supply chains [1] [6].
Table 3: Industrial Applications of 5'-DMT-Bz-rA and Derivatives
| Application Area | Compound Used | Key Function | Reference |
|---|---|---|---|
| Cyclic Dinucleotide Synthesis | 5'-DMT-Bz-rA | Adenosine monomer for CDN ring formation | [1] |
| DNA Oligonucleotide Production | 5'-DMT-dA(Bz)-3'-Q Linker CPG | Solid-phase support for 3'-terminal dA incorporation | [5] |
| RNA Synthesis | 5'-DMT-3'-TBDMS-Bz-rA | 2'-OH protection for ribonucleotide chain assembly | [4] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4